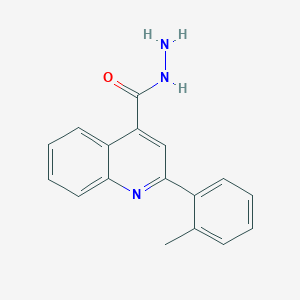

2-(2-Methylphenyl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

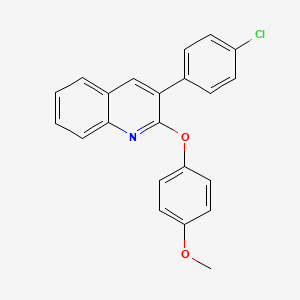

2-(2-Methylphenyl)quinoline-4-carbohydrazide is a biochemical compound with the molecular formula C17H15N3O and a molecular weight of 277.32 . It is used in proteomics research .

Molecular Structure Analysis

The InChI code for 2-(2-Methylphenyl)quinoline-4-carbohydrazide is 1S/C17H15N3O/c1-11-6-8-12(9-7-11)16-10-14(17(21)20-18)13-4-2-3-5-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) .Physical And Chemical Properties Analysis

2-(2-Methylphenyl)quinoline-4-carbohydrazide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Radioligands for Peripheral Benzodiazepine Receptors Imaging

Quinoline-2-carboxamide derivatives, closely related to 2-(2-Methylphenyl)quinoline-4-carbohydrazide, have been labeled with carbon-11 for potential application as radioligands. These derivatives are intended for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). Studies suggest promising prospects for PBR imaging in clinical settings, highlighting specific binding to PBR in organs such as the heart, lung, kidney, adrenal gland, spleen, and brain (Matarrese et al., 2001).

Antimicrobial Activity

Research on quinoline-2-carbohydrazide and its derivatives indicates significant antimicrobial activity. These compounds, after undergoing various chemical reactions, have been evaluated for their potential in combating microbial infections. The synthesis and exploration of such derivatives highlight their prospective utility in developing new antimicrobial agents (Keshk et al., 2008).

Chemosensors for Metal Ions

The development of chemosensors based on quinoline derivatives for detecting metal ions like Al3+ and Zn2+ in solutions has been reported. These chemosensors operate through a fluorescence "turn-on" mode, demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and biomedical diagnostics (Sun et al., 2015).

Anti-Cancer Activity

Quinoline hydrazide derivatives incorporating a quinoline moiety have shown anti-cancer activity against various cancer cell lines, including neuroblastoma and breast adenocarcinoma cells. The research underscores the therapeutic potential of these compounds in cancer treatment, with some derivatives significantly reducing cell viability and inducing cell cycle arrest (Bingul et al., 2016).

Antitubercular Activity

Novel Schiff bases derived from quinoline-4-carboxylic acid and their antimicrobial and antitubercular activities have been explored. These studies have identified compounds with high activity against bacterial strains such as S. aureus and E. faecalis, showcasing the potential of quinoline derivatives in addressing tuberculosis and related infections (Bodke et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methylphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-11-6-2-3-7-12(11)16-10-14(17(21)20-18)13-8-4-5-9-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTASGVHKHZOKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methylphenyl)quinoline-4-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)

![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2646437.png)

![2-imino-N-(3-methoxypropyl)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2646441.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2646444.png)

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)

![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)

![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)

![6-Methyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2646450.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methoxyphenyl)methanone](/img/structure/B2646454.png)